molecular formula C18H23NO7 B096590 (2R)-2-amino-3-sulfamoylpropanoic acid CAS No. 18625-03-1

(2R)-2-amino-3-sulfamoylpropanoic acid

Cat. No.: B096590
CAS No.: 18625-03-1
M. Wt: 365.4 g/mol
InChI Key: PAPCYNCGILOTRU-UHFFFAOYSA-N
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Description

(2R)-2-amino-3-sulfamoylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a sulfamoyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-sulfamoylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-serine and sulfamic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pH, and solvent choice. Common solvents used include water and ethanol.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-amino-3-sulfamoylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The amino and sulfamoyl groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound.

Scientific Research Applications

(2R)-2-amino-3-sulfamoylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-sulfamoylpropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic processes.

    Pathways: It can influence biochemical pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

    (2S)-2-amino-3-sulfamoylpropanoic acid: A stereoisomer with different spatial arrangement of atoms.

    (2R)-2-amino-3-phosphonopropanoic acid: A similar compound with a phosphono group instead of a sulfamoyl group.

Uniqueness: (2R)-2-amino-3-sulfamoylpropanoic acid is unique due to its specific stereochemistry and the presence of the sulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

18625-03-1

Molecular Formula

C18H23NO7

Molecular Weight

365.4 g/mol

IUPAC Name

1-O-benzyl 6-O-ethyl 2-acetamido-2-(hydroxymethyl)-3-oxohexanedioate

InChI

InChI=1S/C18H23NO7/c1-3-25-16(23)10-9-15(22)18(12-20,19-13(2)21)17(24)26-11-14-7-5-4-6-8-14/h4-8,20H,3,9-12H2,1-2H3,(H,19,21)

InChI Key

PAPCYNCGILOTRU-UHFFFAOYSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)N

SMILES

C(C(C(=O)O)N)S(=O)(=O)N

Canonical SMILES

CCOC(=O)CCC(=O)C(CO)(C(=O)OCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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